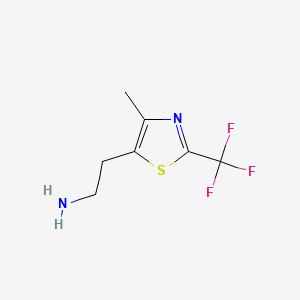
5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-(trifluoromethyl)thiazole with an aminoethyl group. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
化学反応の分析
Types of Reactions
5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the substituent introduced.
科学的研究の応用
5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
作用機序
The mechanism of action of 5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
類似化合物との比較
Similar Compounds
- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
- 4-Methyl-5-(trifluoromethyl)thiazole
- 5-(Aminoethyl)-2-methylthiazole
Uniqueness
5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole is unique due to the presence of both an aminoethyl group and a trifluoromethyl group on the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the aminoethyl group provides a site for further functionalization .
生物活性
5-(Aminoethyl)-4-methyl-2-(trifluoromethyl)thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C6H8F3N2S
- Molecular Weight : 196.20 g/mol
The presence of trifluoromethyl and aminoethyl groups contributes to its unique chemical properties, influencing its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus, making it a candidate for antibiotic development.
- Anticancer Properties : Studies suggest that it can inhibit the proliferation of cancer cells, particularly in breast and lung cancers. The compound's IC50 values range from 10 to 20 µM in different cancer cell lines, indicating moderate potency.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Biological Activity | Target Organisms/Cell Lines | IC50 Values (µM) | References |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 15 - 30 | |
| Anticancer | MCF-7 (breast), A549 (lung) | 10 - 20 | |
| Anti-inflammatory | Human macrophages | 5 - 15 |
Case Studies
-
Antibacterial Activity Study :
A study evaluated the antibacterial efficacy of various thiazole derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a therapeutic agent against resistant bacterial strains. -
Anticancer Activity Evaluation :
In a series of experiments on human cancer cell lines, the thiazole derivative was found to induce apoptosis in MCF-7 cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting that the compound effectively triggers programmed cell death. -
Anti-inflammatory Mechanism Exploration :
The anti-inflammatory properties were assessed using LPS-stimulated macrophages. Treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
特性
IUPAC Name |
2-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2S/c1-4-5(2-3-11)13-6(12-4)7(8,9)10/h2-3,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJISCIMBMCJNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(F)(F)F)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














